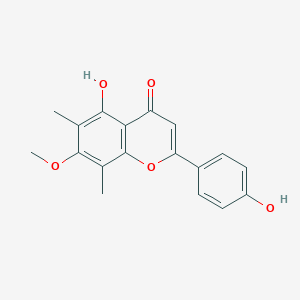
Sideroxylin
Übersicht
Beschreibung
Sideroxylin is a monomethoxyflavone that is flavone substituted by a methoxy group at position 7, hydroxy groups at positions 5 and 4’, and methyl groups at positions 6 and 8 . It has been isolated from Hydrastis canadensis and Eucalyptus species .
Synthesis Analysis
Sideroxylin has been isolated from the bioactive ethyl acetate extract of Miconia ioneura Griseb (Melastomataceae) leaves . The crystal structure was determined using direct space methodology based on the simulated annealing algorithm .Molecular Structure Analysis
The molecular formula of Sideroxylin is C18H16O5 . Its molecular weight is 312.3 g/mol . The InChI is 1S/C18H16O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-8,19,21H,1-3H3 .Chemical Reactions Analysis
Sideroxylin has shown to decrease cell proliferation and increase apoptosis, causing DNA fragmentation, depolarization of the mitochondrial membrane, the generation of reactive oxygen species, and an increase of lipid peroxidation in ovarian cancer cells .Physical And Chemical Properties Analysis
Sideroxylin has a molecular weight of 312.32 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Potential
Sideroxylin has been identified as a potent anti-inflammatory compound. It has been found to downregulate nitric oxide and TNF-alpha production in LPS and IFN-gamma stimulated cells . This suggests that Sideroxylin could be a promising anti-inflammatory agent and could be further investigated for the treatment of diseases characterized by chronic inflammation .
Eucalyptus Sideroxylon Bark Composition
Eucalyptus Sideroxylon bark contains complex biomass of constituents with considerable chemical and structural diversity. Non-targeted metabolomic analysis enabled first-time detection of 41 secondary metabolites of which 31 were identified including; 6 flavonoids, 4 ellagic acid derivatives, 8 triterpenes, 10 fatty acids and 3 miscellaneous . Sideroxylin was one of the compounds identified in this analysis .
Membrane Stabilization
The bark methylene chloride: methanol (8:2) extract demonstrated significant in vitro anti-inflammatory activity through membrane stabilization . Sideroxylin, being a part of this extract, contributes to this membrane stabilization activity .
Protein Denaturation Inhibition
The same bark extract also demonstrated significant in vitro anti-inflammatory activity through protein denaturation inhibition . Sideroxylin, being a part of this extract, contributes to this protein denaturation inhibition activity .
Anti-Lipoxygenase Activity
The bark extract demonstrated significant in vitro anti-inflammatory activity through anti-lipoxygenase activity . Sideroxylin, being a part of this extract, contributes to this anti-lipoxygenase activity .
Proteinase Inhibition
The bark extract demonstrated significant in vitro anti-inflammatory activity through proteinase inhibition . Sideroxylin, being a part of this extract, contributes to this proteinase inhibition activity .
Wirkmechanismus
Target of Action
Sideroxylin, a C-methylated flavone isolated from Callistemon lanceolatus, primarily targets ovarian cancer cells and Staphylococcus aureus . It exerts antimicrobial activity against Staphylococcus aureus and inhibits the proliferation of ovarian cancer cells .
Mode of Action
Sideroxylin interacts with its targets by inducing apoptosis, which leads to DNA fragmentation and depolarization of the mitochondrial membrane . This process results in the generation of reactive oxygen species (ROS) . In the case of Staphylococcus aureus, sideroxylin enhances the antimicrobial activity of the alkaloid berberine by inhibiting the NorA multidrug resistance pump .
Biochemical Pathways
It is known that sideroxylin’s action leads to the generation of reactive oxygen species (ros), which play a crucial role in various cellular pathways . ROS are involved in cell signaling and homeostasis, but when their levels increase dramatically, it can result in significant damage to cell structures, a condition known as oxidative stress .
Pharmacokinetics
Sideroxylin has been found to be soluble in DMSO , which suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs
Result of Action
The molecular and cellular effects of sideroxylin’s action include the inhibition of cell proliferation, induction of apoptosis, DNA fragmentation, depolarization of the mitochondrial membrane, and the generation of reactive oxygen species (ROS) . These effects can lead to the death of targeted cells, such as ovarian cancer cells and Staphylococcus aureus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sideroxylin. For instance, the extraction and quantification of sideroxylonals, a group of compounds found in the foliage of some eucalypt species, showed that these compounds deteriorate under various conditions. About 10% are lost when foliage is oven-dried at 40 degrees C compared to freeze-drying. Storing samples in mobile phase led to a slow deterioration of sideroxylonals with a 7% loss after 4 days, while 22% of these compounds were lost from dry, ground eucalypt leaf stored at room temperature for 20 months . This suggests that the stability of sideroxylin could also be influenced by environmental conditions such as temperature and storage methods.
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-8,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSQOGJCHBXLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185144 | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sideroxylin | |
CAS RN |
3122-87-0 | |
| Record name | Sideroxylin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sideroxylin and where is it found?
A1: Sideroxylin is a C-methylated flavone, a type of naturally occurring compound with a flavonoid structure. It has been isolated from various plant sources, including Callistemon lanceolatus (also known as Melaleuca lanceolata) [, ], Hydrastis canadensis (goldenseal) [, ], Leiophyllum buxifolium [], Miconia ioneura [, , ], and several species of Eucalyptus [, , , ].
Q2: What are the known biological activities of Sideroxylin?
A2: Research indicates that Sideroxylin possesses several biological activities, including:
- Antimicrobial activity: Sideroxylin exhibits activity against Staphylococcus aureus, particularly in synergy with berberine [, , ].
- Anticancer activity: Studies have shown Sideroxylin can suppress cell proliferation and induce apoptosis in ovarian cancer cells []. This activity is linked to mitochondrial dysfunction, reactive oxygen species generation, and increased lipid peroxidation [].
- Antiproliferative activity: Isosideroxylin, a related compound found alongside Sideroxylin in Leiophyllum buxifolium, shows selective antiproliferative effects against the MDA-MB-231 breast cancer cell line [].
- Neuroprotective effects: Sideroxylin has demonstrated protective effects against beta-amyloid (Aβ) induced toxicity in PC12 cells, a model for Alzheimer's disease research [].
Q3: How does Sideroxylin exert its anticancer effects?
A3: In ovarian cancer cells, Sideroxylin appears to induce apoptosis through multiple mechanisms:
- Mitochondrial dysfunction: Sideroxylin disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors [].
- Reactive oxygen species (ROS) generation: Treatment with Sideroxylin increases ROS levels, contributing to oxidative stress and cell death [].
- Lipid peroxidation: Sideroxylin promotes lipid peroxidation, further damaging cellular components and contributing to apoptosis [].
- Activation of signaling pathways: Sideroxylin activates the phosphorylation of ERK1/2, JNK, p38, and MAPK proteins, which are involved in cell proliferation and apoptosis [].
Q4: What is the role of Sideroxylin in enhancing antimicrobial activity?
A4: While Sideroxylin itself may not have potent direct antimicrobial activity against Staphylococcus aureus, it acts synergistically with berberine, another antimicrobial compound [, , ]. This synergy arises from Sideroxylin's ability to inhibit the NorA multidrug resistance pump in S. aureus, preventing the bacteria from expelling berberine and increasing its efficacy [, ].
Q5: How does the structure of Sideroxylin contribute to its activity?
A5: While specific structure-activity relationship (SAR) studies on Sideroxylin are limited in the provided literature, the presence of specific functional groups is likely crucial for its activities. For instance, the hydroxyl groups on the flavonoid core likely contribute to its antioxidant and potential metal-chelating properties. The C-methylation pattern may influence its binding affinity to specific targets, such as the NorA efflux pump. Further research is needed to fully elucidate the SAR of Sideroxylin and its derivatives.
Q6: What is known about the pharmacokinetics of Sideroxylin?
A6: The provided research does not offer detailed information on the absorption, distribution, metabolism, and excretion (ADME) of Sideroxylin. Further investigation is necessary to determine its pharmacokinetic properties, including bioavailability, half-life, and metabolism in vivo.
Q7: Have any clinical trials been conducted on Sideroxylin?
A7: The provided research papers do not mention any clinical trials conducted with Sideroxylin. Further research, including preclinical studies and clinical trials, is required to evaluate its safety and efficacy in humans.
Q8: What are the potential future directions for Sideroxylin research?
A8: Further research on Sideroxylin could explore:
Q9: How is Sideroxylin identified and characterized?
A9: Sideroxylin can be isolated from plant sources and characterized using various analytical techniques:
- Extraction: Commonly extracted from plant material using solvents like ethyl acetate or methanol [, ].
- Chromatography: Purified using various chromatographic methods, including high-performance liquid chromatography (HPLC) [, ].
- Spectroscopy: Structure elucidation relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy [, , , ].
- Mass spectrometry (MS): High-resolution mass spectrometry (HRMS) aids in determining the molecular formula and confirming the identity of Sideroxylin and related compounds [].
- X-ray crystallography: Provides detailed structural information, including bond lengths and angles, which can be useful for understanding its interactions with biological targets [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




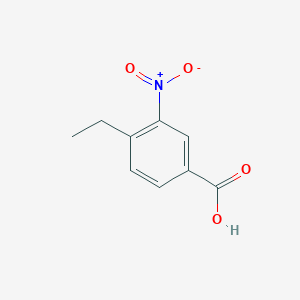
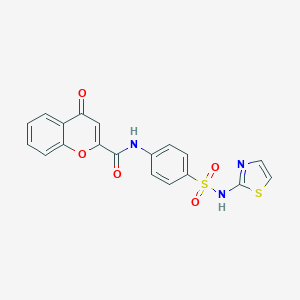
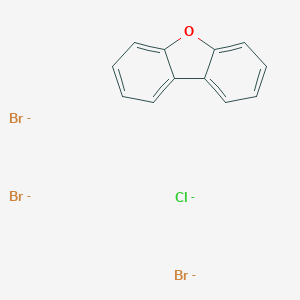


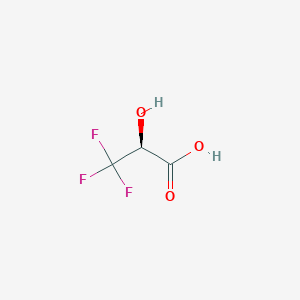

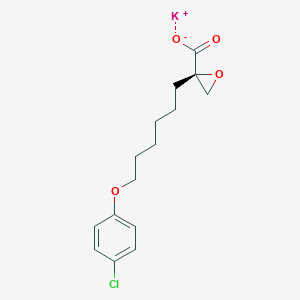
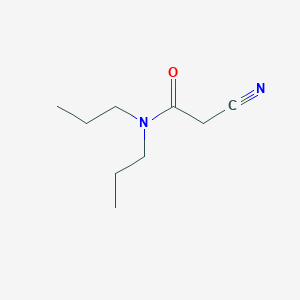
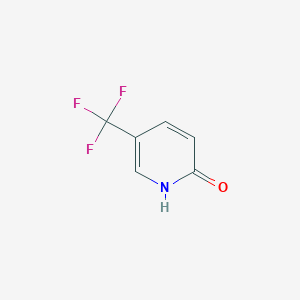
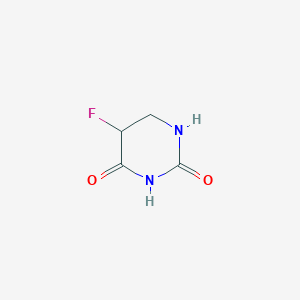
![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)
